1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione is a synthetic organic compound with the molecular formula C18H15FN2O4 This compound is characterized by the presence of an imidazolidine ring substituted with fluorophenyl and methylphenyl groups
Preparation Methods
The synthesis of 1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidine ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions.
Substitution reactions:
Methoxylation: The final step involves the methoxylation of the compound, which can be achieved by treating the intermediate product with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl or methylphenyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor function, leading to altered cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
1-[(2-Chlorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical and biological properties.
1-[(2-Fluorophenyl)methoxy]-3-[(2-ethylphenyl)methyl]imidazolidine-2,4,5-trione: Similar structure but with an ethyl group instead of a methyl group, potentially affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-12-6-2-3-7-13(12)10-20-16(22)17(23)21(18(20)24)25-11-14-8-4-5-9-15(14)19/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOXRJDIYAUUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C(=O)N(C2=O)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.